molecular formula C12H14O4 B592596 Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate CAS No. 848574-60-7

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate

Cat. No.: B592596
CAS No.: 848574-60-7
M. Wt: 222.24
InChI Key: JDFVSSCQAPWJEQ-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It features a cyclopropylmethoxy group attached to the benzene ring, which is further substituted with a hydroxyl group and a methoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate can be achieved through several synthetic routes. One common method involves the esterification of 3-(cyclopropylmethoxy)-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(cyclopropylmethoxy)-4-oxobenzoic acid.

    Reduction: Formation of 3-(cyclopropylmethoxy)-4-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the cyclopropylmethoxy group may interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(methoxy)-4-hydroxybenzoate
  • Methyl 3-(ethoxy)-4-hydroxybenzoate
  • Methyl 3-(propoxy)-4-hydroxybenzoate

Uniqueness

Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties compared to other alkoxy-substituted benzoates. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-12(14)9-4-5-10(13)11(6-9)16-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDFVSSCQAPWJEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90855905
Record name Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848574-60-7
Record name Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90855905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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